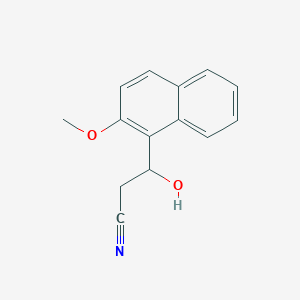
3-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile is a versatile chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is known for its unique blend of properties, making it valuable for various specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile typically involves the reaction of 2-methoxynaphthalene with a suitable nitrile precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. This process often includes rigorous quality control measures to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
3-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropanenitrile: A simpler analog with similar functional groups but lacking the naphthalene moiety.
2-Methoxynaphthalene: Shares the naphthalene core but lacks the hydroxyl and nitrile groups.
3-Hydroxy-3-phenylpropanenitrile: Similar structure with a phenyl group instead of the naphthalene moiety.
Uniqueness
3-Hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile is unique due to the presence of both the naphthalene ring and the hydroxyl and nitrile functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-hydroxy-3-(2-methoxynaphthalen-1-yl)propanenitrile |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-6-10-4-2-3-5-11(10)14(13)12(16)8-9-15/h2-7,12,16H,8H2,1H3 |
Clé InChI |
JKHGMLRRVQKRJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


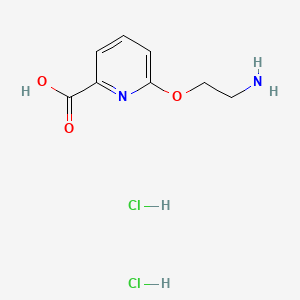
![Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B13485848.png)
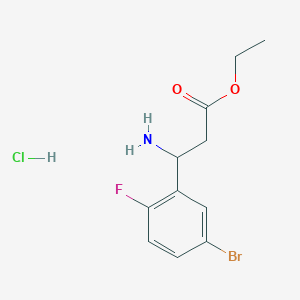
![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)

![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)

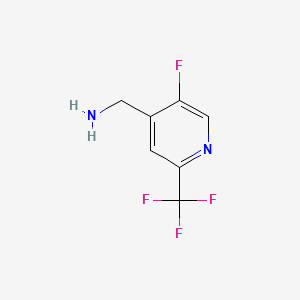
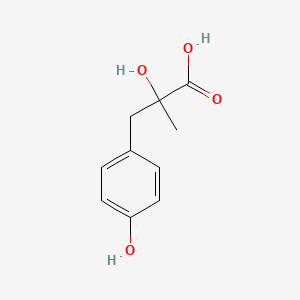
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)
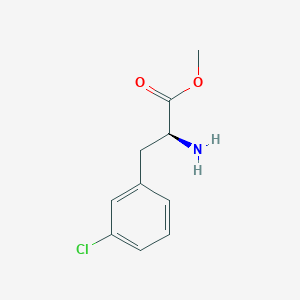
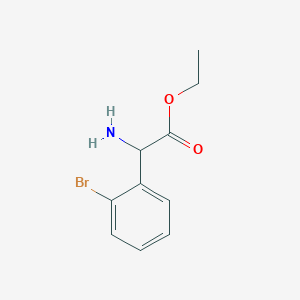
![2-bromo-4H,6H,7H-thieno[3,2-c]pyran](/img/structure/B13485935.png)
